

# Application Notes: Propionic Acid Fermentation for Industrial Applications

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## Compound of Interest

Compound Name: *Propionic Acid*

Cat. No.: *B10760051*

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## Introduction

**Propionic acid** (PA) is a versatile three-carbon carboxylic acid with significant commercial value. It is widely utilized as a preservative in food and animal feed, owing to its ability to inhibit the growth of mold and some bacteria.[1][2][3] Beyond its role as a preservative, **propionic acid** serves as a crucial chemical intermediate in the synthesis of polymers (e.g., cellulose acetate propionate), plastics, pharmaceuticals, pesticides, and perfumes.[1][4][5][6] While traditionally produced via petrochemical routes, there is a growing industrial and consumer-driven interest in bio-based **propionic acid** produced through microbial fermentation.[6][7][8] This shift is motivated by concerns over fossil fuel dependency and a preference for sustainable, renewable manufacturing processes.[7][8]

Fermentative production utilizes microorganisms, primarily from the genus *Propionibacterium* (recently reclassified into *Acidipropionibacterium* and others), to convert renewable feedstocks into **propionic acid**. [7][9] Key challenges in biotechnological production include the relatively slow growth rate of the bacteria, end-product inhibition which limits final product concentration, and the formation of by-products like acetic and succinic acids that complicate downstream processing.[6][10] Overcoming these hurdles through strain development, metabolic engineering, and process optimization is critical for making bio-based **propionic acid** economically competitive with its petrochemical counterpart.[7]

## Key Microorganisms for **Propionic Acid** Production

The most effective and widely studied microorganisms for **propionic acid** production are from the genus *Propionibacterium*. These bacteria are Gram-positive, non-motile, facultative anaerobes known for their unique metabolism.[9]

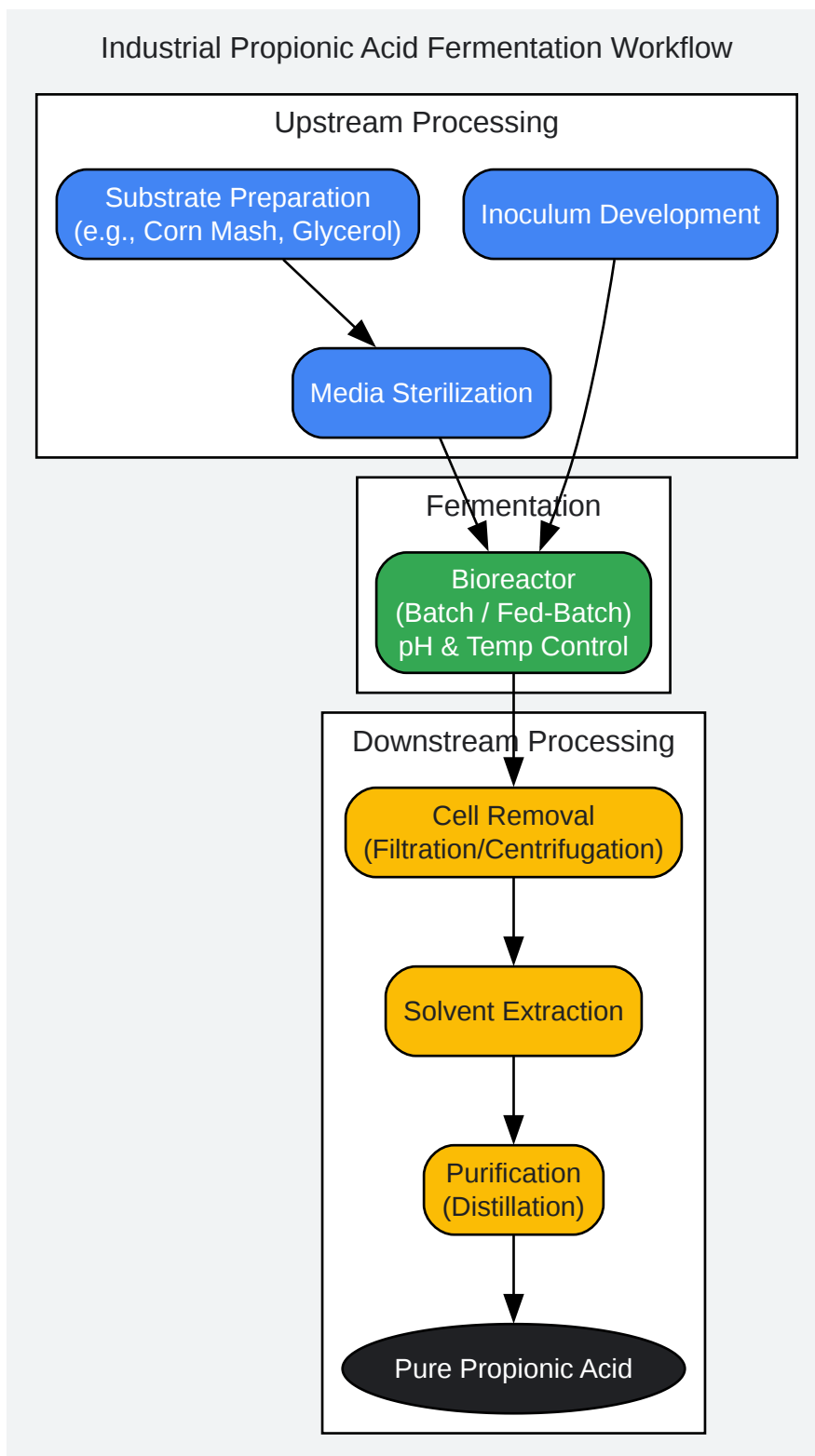
- *Propionibacterium acidipropionici*: This species is frequently reported as one of the highest producers of **propionic acid**. [11] For instance, *P. acidipropionici* ATCC 4875 has been identified as a superior strain for high-yield production. [11][12] Metabolic engineering efforts, such as knocking out the acetate kinase gene, have been employed to create mutants with increased acid tolerance and the ability to achieve high final concentrations in fed-batch fermentations. [13]
- *Propionibacterium freudenreichii*: Also a prominent producer, this species is used in various industrial applications, including the production of Swiss cheese and vitamin B12. [1][10][11] Strains of *P. freudenreichii* have been engineered to enhance production; for example, by overexpressing phosphoenolpyruvate carboxylase to direct more carbon flux towards propionate synthesis. [11][14]
- Other Engineered Microbes: Beyond *Propionibacterium*, other organisms like *Escherichia coli* and *Pseudomonas putida* have been metabolically engineered for **propionic acid** production, offering potential advantages in terms of growth rate and genetic tractability. [11][15][16]

## Biochemical Pathway and Process Overview

**Propionic acid** is primarily produced by *Propionibacterium* via the Wood-Werkman cycle, a metabolic pathway that converts pyruvate into **propionic acid**. [11] This pathway is energetically efficient and central to the organism's anaerobic metabolism. [9]

Caption: The Wood-Werkman cycle for **propionic acid** production.

The overall industrial process can be visualized as a sequence of upstream, fermentation, and downstream stages.



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Caption: High-level workflow for industrial **propionic acid** production.

## Quantitative Data and Performance

The efficiency of **propionic acid** fermentation is measured by its titer (final concentration, g/L), yield (g of product per g of substrate), and productivity (g of product per L per hour). These parameters vary significantly based on the microbial strain, substrate, and fermentation strategy.

Table 1: Fermentation Performance with Different Carbon Sources

Strain	Carbon Source(s)	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L·h)	Reference
<b>P. acidipropionici</b>	<b>Glucose</b>	<b>HCD Fed-Batch</b>	<b>&gt;55</b>	<b>-</b>	<b>2.23</b>	<a href="#">[17]</a>
P. acidipropionici	Glucose	HCD Sequential Batch	~40	~0.44	2.98	<a href="#">[17]</a>
P. acidipropionici	Glycerol	Batch	30.52	0.51	0.23	<a href="#">[18]</a>
P. acidipropionici	Glucose/Glycerol (4:1)	Fed-Batch	51.75	0.52	0.39	<a href="#">[18]</a>
P. acidipropionici	Corn Mash (ECM)	Optimized Batch	-	0.60	0.50	<a href="#">[12]</a>
P. freudenreichii	Whey Lactose & Crude Glycerol	Batch	24.80	-	-	<a href="#">[19]</a>
Engineered P. jensenii	Glycerol	Fed-Batch	34.93	-	-	<a href="#">[20]</a>

| Engineered *P. putida* | 1,2-Propanediol | Fed-Batch | 46.5 | 0.96 | 1.55 | [\[15\]](#) |

HCD: High Cell Density; ECM: Enzymatically Treated Corn Mash

Table 2: Comparison of **Propionic Acid** Production by Different Propionibacterium Strains on Lactose Medium

Strain	Propionic Acid (g/L)	Acetic Acid (g/L)	P/A Ratio	Reference
<b>A. acidipropionici</b>	<b>~4.3</b>	<b>~1.8</b>	<b>~2.4</b>	<a href="#">[21]</a>
<i>P. cyclohexanicum</i>	~3.5	~1.8	~1.9	<a href="#">[21]</a>
<i>P. freudenreichii</i>	~4.2	~1.6	~2.6	<a href="#">[21]</a>
<i>A. jensenii</i>	~3.8	~2.0	~1.9	<a href="#">[21]</a>

| *A. thoenii* | ~4.3 | ~1.8 | ~2.4 | [\[21\]](#) |

## Experimental Protocols

### Protocol 1: Inoculum Preparation for Propionibacterium

Objective: To prepare a healthy, active seed culture for inoculation into a production bioreactor.

Materials:

- Selected Propionibacterium strain (e.g., *P. acidipropionici* ATCC 4875)
- Sodium Lactate Agar (or appropriate growth medium as recommended by culture collection)
- Semi-synthetic liquid medium (e.g., containing sodium lactate, yeast extract, phosphates)[\[21\]](#)
- Sterile serum bottles or flasks
- Anaerobic chamber or gas generator packs

- Incubator at 30-32°C

#### Procedure:

- **Strain Revival:** Revive the lyophilized or frozen stock culture according to the supplier's instructions. Streak the culture onto a sodium lactate agar plate.
- **Incubation:** Incubate the plate anaerobically at 30°C for 5-7 days, or until colonies are well-formed.
- **First Pre-culture:** Aseptically pick a single, well-isolated colony and transfer it to a sterile tube or flask containing 10-50 mL of liquid medium.
- **Anaerobic Growth:** Incubate the liquid culture at 30°C for 48-72 hours under anaerobic or microaerophilic conditions with gentle agitation.[\[21\]](#)
- **Second Pre-culture (Scaling up):** Transfer the first pre-culture into a larger volume of fresh sterile medium (typically a 5-10% v/v inoculation). For example, transfer 50 mL of the first pre-culture into 450 mL of fresh medium in a sterile bottle.
- **Final Incubation:** Incubate the second pre-culture under the same conditions for another 24-48 hours, or until it reaches the late exponential growth phase. This culture is now ready to be used as the inoculum for the main fermentation.

## Protocol 2: Laboratory-Scale Fed-Batch Fermentation

Objective: To produce a high titer of **propionic acid** using a fed-batch strategy to mitigate substrate and product inhibition.

#### Materials & Equipment:

- Laboratory-scale bioreactor (e.g., 2-5 L) with pH, temperature, and agitation control.
- Sterile basal fermentation medium (e.g., containing yeast extract, salts).
- Sterile concentrated feed solution (e.g., 500 g/L glucose/glycerol mixture).[\[18\]](#)
- Sterile pH control agent (e.g., NH<sub>4</sub>OH, NaOH).[\[18\]](#)

- Prepared *Propionibacterium* inoculum (from Protocol 1).
- Peristaltic pumps for feeding and base addition.

Procedure:

- Bioreactor Preparation: Prepare and sterilize the bioreactor containing the initial volume of basal medium.
- Inoculation: Aseptically inoculate the bioreactor with the seed culture (e.g., 10% v/v).
- Initial Batch Phase:
  - Set the temperature to 30-32°C.
  - Maintain pH at a setpoint, for example, 6.5-7.0, via automated addition of the base solution.[\[11\]](#)[\[18\]](#)
  - Maintain anaerobic conditions by sparging with N<sub>2</sub> gas.
  - Set agitation to a low speed (e.g., 100-150 rpm) to ensure homogeneity without damaging cells.
- Fed-Batch Phase Initiation: Once the initial carbon source is nearly depleted (as determined by offline analysis or online indicators like a sudden rise in pH), begin the feeding phase.
- Feeding Strategy:
  - Continuously or intermittently feed the concentrated carbon source solution into the bioreactor at a pre-determined rate. A common strategy is to maintain the substrate concentration at a low, non-inhibitory level.
  - A constant feed rate of the carbon source (e.g., glucose/glycerol mixture) has been shown to be effective.[\[18\]](#)
- Sampling and Monitoring: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD<sub>600</sub>), substrate concentration, and concentrations of propionic, acetic, and succinic acids.[\[18\]](#)

- Termination: Continue the fermentation until the production rate significantly decreases or the desired product concentration is reached. A typical duration can be 144 hours or more. [\[22\]](#)

## Protocol 3: Quantification of Organic Acids by HPLC

Objective: To accurately measure the concentration of **propionic acid** and major by-products in fermentation broth.

Materials & Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Ion-exchange or reversed-phase C18 column suitable for organic acid analysis (e.g., Supelcogel C-610H). [\[21\]](#)
- Syringe filters (0.22 µm).
- Centrifuge.
- Mobile phase (e.g., dilute H<sub>3</sub>PO<sub>4</sub> or potassium dihydrogen phosphate buffer). [\[21\]](#)[\[23\]](#)
- Analytical standards for propionic, acetic, succinic, and lactic acids.

Procedure:

- Sample Preparation:
  - Collect a 1-2 mL sample from the bioreactor.
  - Centrifuge the sample at high speed (e.g., 10,000 x g for 10 min) to pellet cells and other solids. [\[21\]](#)
  - Carefully collect the supernatant.
  - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. [\[21\]](#)
- Standard Curve Preparation: Prepare a series of standards of known concentrations for each organic acid to be quantified. Dilute the standards in the same matrix as the samples if

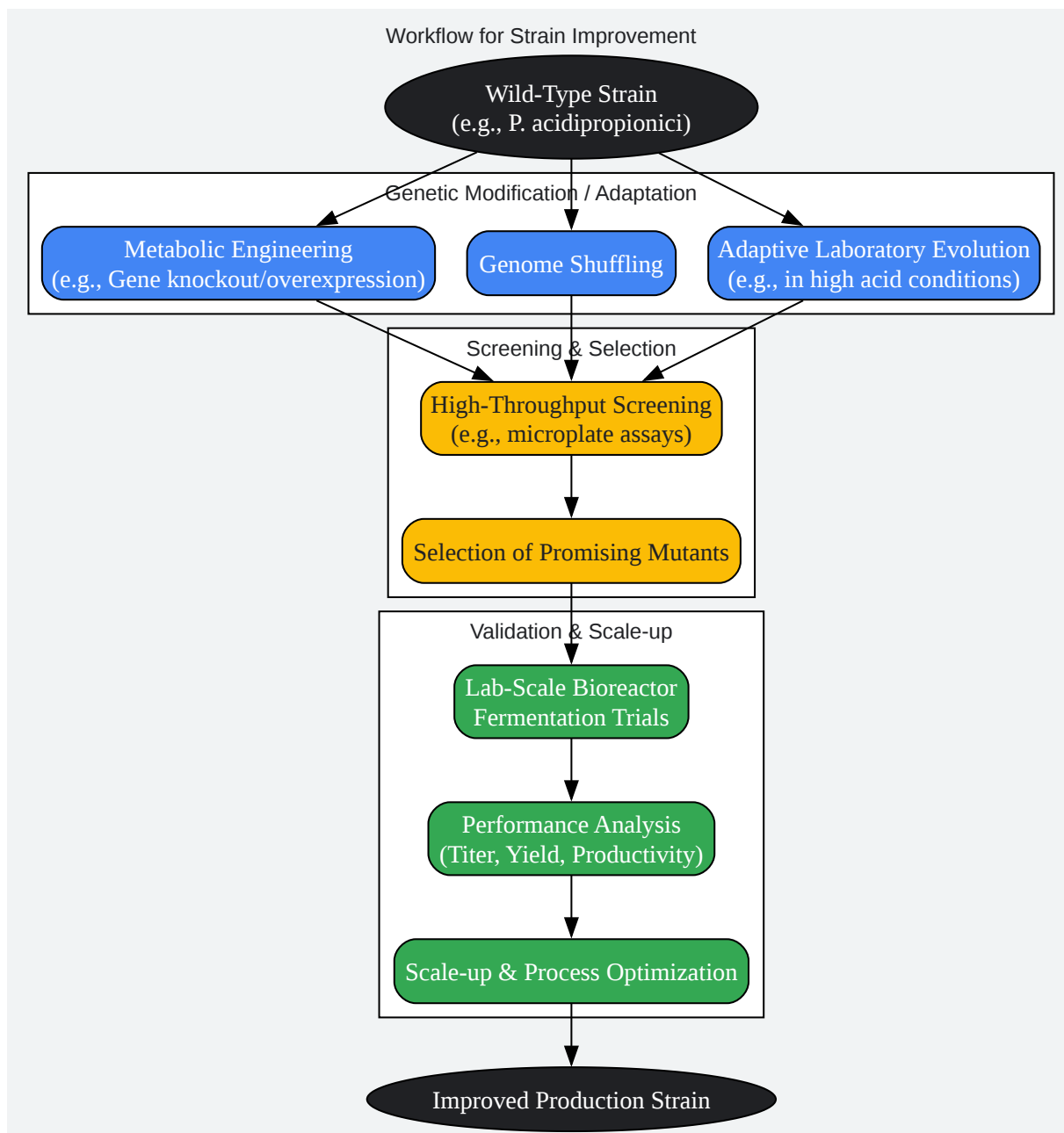


possible (e.g., fresh fermentation medium).

- HPLC Analysis:
  - Set up the HPLC method. Example conditions:
    - Column: Supelcogel C-610H (30 cm x 7.8 mm)[[21](#)]
    - Mobile Phase: 0.1% H<sub>3</sub>PO<sub>4</sub>[[21](#)]
    - Flow Rate: 0.5 mL/min[[21](#)]
    - Column Temperature: 30°C[[21](#)]
    - Detection: UV at 210 nm[[21](#)]
    - Injection Volume: 10-20 µL
- Data Analysis:
  - Run the standards to generate a calibration curve (peak area vs. concentration) for each acid. The curve should have a high correlation coefficient ( $r^2 > 0.99$ ).
  - Run the prepared fermentation samples.
  - Calculate the concentration of each organic acid in the samples by comparing their peak areas to the standard curve.

## Strain Improvement Strategies

Enhancing the performance of producer strains is crucial for economic viability. This often involves increasing product tolerance, yield, and productivity while reducing by-product formation.



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Caption: A typical workflow for developing improved **propionic acid** producing strains.

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